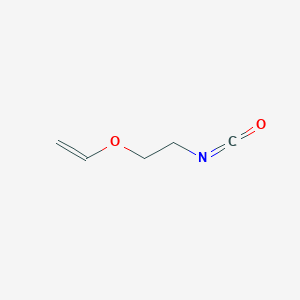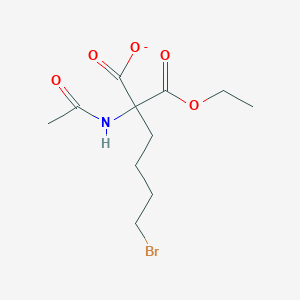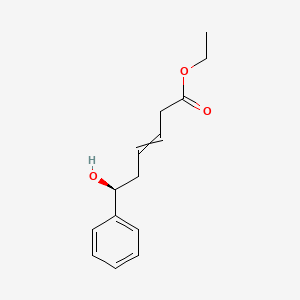![molecular formula C23H21N2P B12532556 1-[2-(Diphenylphosphanyl)phenyl]-3,5-dimethyl-1H-pyrazole CAS No. 709045-72-7](/img/structure/B12532556.png)
1-[2-(Diphenylphosphanyl)phenyl]-3,5-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Diphenylphosphanyl)phenyl]-3,5-dimethyl-1H-pyrazole is an organophosphorus compound known for its unique structure and versatile applications. This compound features a pyrazole ring substituted with diphenylphosphanyl and methyl groups, making it an interesting subject for research in coordination chemistry and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Diphenylphosphanyl)phenyl]-3,5-dimethyl-1H-pyrazole typically involves the reaction of 1-(2-bromophenyl)-3,5-dimethyl-1H-pyrazole with diphenylphosphine chloride (Ph₂PCl) under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Diphenylphosphanyl)phenyl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine group to secondary phosphines.
Substitution: The compound can participate in substitution reactions, where the diphenylphosphanyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH₄) is often employed for reduction reactions.
Substitution: Halogenated reagents, such as bromine or chlorine compounds, are used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Secondary phosphines.
Substitution: Various substituted pyrazole derivatives depending on the reagents used[][3].
Aplicaciones Científicas De Investigación
1-[2-(Diphenylphosphanyl)phenyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound’s coordination complexes are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in catalysis, particularly in homogeneous catalysis for organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-[2-(Diphenylphosphanyl)phenyl]-3,5-dimethyl-1H-pyrazole involves its ability to act as a ligand, coordinating with metal centers. The diphenylphosphanyl group provides a strong binding site for metals, facilitating various catalytic processes. The pyrazole ring can also participate in coordination, enhancing the compound’s versatility in forming stable complexes .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(diphenylphosphino)benzene: Another organophosphorus compound with similar coordination properties.
1,2-Bis(diphenylphosphino)ethane: Known for its use as a bidentate ligand in coordination chemistry.
Uniqueness
1-[2-(Diphenylphosphanyl)phenyl]-3,5-dimethyl-1H-pyrazole is unique due to its pyrazole ring, which provides additional coordination sites and enhances its stability in forming complexes. This makes it particularly valuable in catalytic applications where stability and versatility are crucial .
Propiedades
Número CAS |
709045-72-7 |
|---|---|
Fórmula molecular |
C23H21N2P |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
[2-(3,5-dimethylpyrazol-1-yl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C23H21N2P/c1-18-17-19(2)25(24-18)22-15-9-10-16-23(22)26(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-17H,1-2H3 |
Clave InChI |
YKMSSXKZFVDSRT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B12532474.png)
![2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide](/img/structure/B12532498.png)
![1,3,5,7,7-Pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene](/img/structure/B12532501.png)

![2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]-](/img/structure/B12532512.png)
![1-[([1,1'-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12532517.png)

![Acetamide, N-[(1S,2R)-1-[(3,5-difluorophenyl)methyl]-3-[[[5-(2,2-dimethylpropyl)-2-(1H-imidazol-1-yl)phenyl]methyl]amino]-2-hydroxypropyl]-](/img/structure/B12532527.png)
![Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate](/img/structure/B12532528.png)


![1,1'-[(1,2,4-Trioxobutane-1,4-diyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B12532545.png)

![N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine](/img/structure/B12532552.png)
